molecular formula C20H21N3 B8462169 8-(4-Benzyl-piperazin-1-yl)quinoline

8-(4-Benzyl-piperazin-1-yl)quinoline

Cat. No. B8462169
M. Wt: 303.4 g/mol
InChI Key: PRICFRDPOFEEDZ-UHFFFAOYSA-N
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Patent
US06313126B1

Procedure details

A solution of 8-amino-quinoline (12.91 g, 89 mmol) and bis(2-chloroethyl)-benzylamine (25.95 g, 112 mmol) in n-butanol (65 ml) was allowed to heat at 85° C. for 11 hours. The mixture was poured into 50% sodium hydroxide, extracted with methylene chloride and water. The organic layer was dried over anhydrous magnesium sulfate, and filtered. The solvent was removed under vacuum. Chromatography (methanol-methylene chloride) afforded 12.34 g of product as a solid: mp 116.5-118° C.
Quantity
12.91 g
Type
reactant
Reaction Step One
Quantity
25.95 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.Cl[CH2:13][CH2:14][N:15]([CH2:23][CH2:24]Cl)[CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[OH-].[Na+]>C(O)CCC>[CH2:16]([N:15]1[CH2:23][CH2:24][N:1]([C:2]2[CH:3]=[CH:4][CH:5]=[C:6]3[C:11]=2[N:10]=[CH:9][CH:8]=[CH:7]3)[CH2:13][CH2:14]1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:2.3|

Inputs

Step One
Name
Quantity
12.91 g
Type
reactant
Smiles
NC=1C=CC=C2C=CC=NC12
Step Two
Name
Quantity
25.95 g
Type
reactant
Smiles
ClCCN(CC1=CC=CC=C1)CCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
65 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C=1C=CC=C2C=CC=NC12
Measurements
Type Value Analysis
AMOUNT: MASS 12.34 g
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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